molecular formula C21H24F3N3O3S B15023394 1-{2-[4-(Diethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}-2,2,2-trifluoroethanone

1-{2-[4-(Diethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}-2,2,2-trifluoroethanone

Cat. No.: B15023394
M. Wt: 455.5 g/mol
InChI Key: GSQHYTFURGEJGT-UHFFFAOYSA-N
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Description

1-[3-(BENZENESULFONYL)-2-[4-(DIETHYLAMINO)PHENYL]IMIDAZOLIDIN-1-YL]-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound that features a trifluoromethyl group, an imidazolidine ring, and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(BENZENESULFONYL)-2-[4-(DIETHYLAMINO)PHENYL]IMIDAZOLIDIN-1-YL]-2,2,2-TRIFLUOROETHAN-1-ONE typically involves multiple steps:

    Formation of the Imidazolidine Ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the imidazolidine intermediate using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Trifluoromethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[3-(BENZENESULFONYL)-2-[4-(DIETHYLAMINO)PHENYL]IMIDAZOLIDIN-1-YL]-2,2,2-TRIFLUOROETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

1-[3-(BENZENESULFONYL)-2-[4-(DIETHYLAMINO)PHENYL]IMIDAZOLIDIN-1-YL]-2,2,2-TRIFLUOROETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(BENZENESULFONYL)-2-[4-(DIETHYLAMINO)PHENYL]IMIDAZOLIDIN-1-YL]-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(BENZENESULFONYL)-2-[4-(DIMETHYLAMINO)PHENYL]IMIDAZOLIDIN-1-YL]-2,2,2-TRIFLUOROETHAN-1-ONE
  • 1-[3-(BENZENESULFONYL)-2-[4-(DIETHYLAMINO)PHENYL]PYRROLIDIN-1-YL]-2,2,2-TRIFLUOROETHAN-1-ONE

Uniqueness

1-[3-(BENZENESULFONYL)-2-[4-(DIETHYLAMINO)PHENYL]IMIDAZOLIDIN-1-YL]-2,2,2-TRIFLUOROETHAN-1-ONE is unique due to the presence of the imidazolidine ring, which imparts specific chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H24F3N3O3S

Molecular Weight

455.5 g/mol

IUPAC Name

1-[3-(benzenesulfonyl)-2-[4-(diethylamino)phenyl]imidazolidin-1-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C21H24F3N3O3S/c1-3-25(4-2)17-12-10-16(11-13-17)19-26(20(28)21(22,23)24)14-15-27(19)31(29,30)18-8-6-5-7-9-18/h5-13,19H,3-4,14-15H2,1-2H3

InChI Key

GSQHYTFURGEJGT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2N(CCN2S(=O)(=O)C3=CC=CC=C3)C(=O)C(F)(F)F

Origin of Product

United States

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